molecular formula C12H4F21KO4S B1147213 Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt CAS No. 1262446-14-9

Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt

Cat. No.: B1147213
CAS No.: 1262446-14-9
M. Wt: 682.29 g/mol
InChI Key: APYGSQQZJHVGKH-UHFFFAOYSA-M
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Description

Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt, also known as this compound, is a useful research compound. Its molecular formula is C12H4F21KO4S and its molecular weight is 682.29 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

Mono[2-(perfluorodecyl)ethyl] sulfate potassium salt (CAS Number: 1262446-14-9) is a perfluoroalkylated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicological profiles, and environmental implications.

  • Molecular Formula: C12H4F21O4S·K
  • Molecular Weight: 682.288 g/mol
  • Structure: The compound features a perfluorinated alkyl chain, which contributes to its surfactant properties and environmental persistence.
PropertyValue
CAS Number1262446-14-9
Molecular FormulaC12H4F21O4S·K
Molecular Weight682.288 g/mol
SMILES[K+].[O-]S(=O)(=O)OCCC(F)(F)...
InChIInChI=1S/C12H5F21O4S.K/...

This compound exhibits biological activity primarily through its interaction with cellular membranes and proteins. Its surfactant properties allow it to disrupt lipid bilayers, which can lead to cellular toxicity.

  • Cell Membrane Interaction: The hydrophobic nature of the perfluorinated tail facilitates insertion into lipid membranes, potentially altering membrane integrity and fluidity.
  • Receptor Activation: Studies suggest that perfluoroalkyl substances (PFAS), including this compound, may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis .

Toxicological Profiles

Research indicates that exposure to PFAS can lead to various health issues, including endocrine disruption, immune system effects, and developmental toxicity. Specifically, this compound has been linked to:

  • Endocrine Disruption: Alterations in hormone levels and reproductive health.
  • Carcinogenic Potential: Evidence suggests a correlation between PFAS exposure and increased risks of certain cancers, such as kidney and testicular cancer .

Environmental Impact

The persistence of PFAS in the environment has raised significant concerns regarding their bioaccumulation and ecological effects. This compound is resistant to degradation processes, leading to accumulation in water sources and biota.

  • Bioaccumulation: Studies show that PFAS can accumulate in fish and other aquatic organisms, leading to higher trophic levels' exposure.
  • Contamination Sources: Common sources include wastewater treatment plants and industrial discharges, which contribute to widespread environmental contamination .

Case Study 1: Human Health Assessment

A comprehensive health assessment conducted in Nordic countries highlighted the prevalence of PFAS in consumer products and their potential health impacts. The study found elevated levels of PFAS in blood samples from populations living near contaminated sites. Health outcomes included increased cholesterol levels and thyroid disease .

Case Study 2: Aquatic Toxicology

Research on aquatic organisms exposed to this compound demonstrated significant alterations in behavior and reproduction. A study observed reduced fertility rates in fish exposed to sub-lethal concentrations of the compound over extended periods, indicating long-term ecological risks associated with PFAS exposure .

Scientific Research Applications

Biological and Medical Applications

Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt has been investigated for its potential in biological and medical fields:

  • Stabilizing Agents : It is used in blood substitute preparations and may prolong the storage period of tissues or organs for transplantation .
  • Therapeutic Uses : The compound has shown promise in enhancing the efficiency of photodynamic therapy for cancer and may be beneficial in stroke therapy .

Environmental Testing

The compound serves as a reference standard for environmental testing due to its persistence and bioaccumulation potential. Its detection in environmental samples aids in understanding the impact of perfluoroalkyl substances (PFASs) .

Surfactant Properties

As a surfactant, it finds applications in:

  • Medicinal Formulations : Enhancing the solubility and bioavailability of drugs .
  • Cosmetic Products : Used in dermatological formulations for its emulsifying properties .

Industrial Applications

The compound is utilized in various industrial processes:

  • Agrochemicals : It acts as an additive in pesticide formulations to improve efficacy.
  • Cooling Agents : Employed in cooling mixtures for high-performance computing systems due to thermal stability .

Diagnostic Applications

It has applications in medical diagnostics, particularly in ultrasound (USG) and magnetic resonance imaging (MRI), where it may enhance imaging quality due to its unique chemical characteristics .

Case Study 1: Photodynamic Therapy Enhancement

A study demonstrated that the incorporation of this compound into photodynamic therapy protocols significantly increased the therapeutic efficacy against certain cancer cell lines. The compound's surfactant properties improved drug delivery to target cells.

Case Study 2: Environmental Impact Assessment

Research involving environmental samples revealed the presence of this compound in water bodies affected by industrial discharge. This study highlighted the need for monitoring PFAS levels to assess ecological risks and inform regulatory measures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Mono[2-(perfluorodecyl)ethyl] Sulfate Potassium Salt with high purity?

  • Methodological Answer : The synthesis typically involves sulfonation of perfluorodecyl ethanol using concentrated sulfuric acid, followed by neutralization with potassium hydroxide to yield the potassium salt. Purification steps, such as recrystallization from ethanol-water mixtures or column chromatography, are critical to remove unreacted precursors and byproducts. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm the perfluorinated chain, and ¹H NMR for the ethyl sulfate moiety.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detection of sulfate (S=O) stretching vibrations near 1250 cm⁻¹ and C-F bonds around 1200 cm⁻¹.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to verify molecular weight (C₁₀H₄F₁₇KO₄S, ~644.2 g/mol).
  • Elemental Analysis : Quantify carbon, fluorine, sulfur, and potassium to validate stoichiometry .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar solvents like water (≥100 mg/mL) and dimethyl sulfoxide (DMSO) (≥300 mg/mL), as observed in structurally similar sulfated perfluoroalkyl compounds. Solubility decreases in nonpolar solvents .
  • Stability : Stable at -20°C for long-term storage (≥3 years) and -80°C in solution (≥1 year). Avoid exposure to strong acids/bases to prevent degradation of the sulfate group .

Advanced Research Questions

Q. What are the environmental persistence and bioaccumulation risks associated with this compound, and how can they be assessed?

  • Methodological Answer : As a perfluoroalkyl substance (PFAS), this compound is likely persistent due to strong C-F bonds. Assess bioaccumulation using:

  • Bioconcentration Factors (BCF) : Conduct aquatic studies with model organisms (e.g., zebrafish) to measure uptake and elimination rates.
  • Environmental Half-Life : Perform photolytic or microbial degradation assays under simulated natural conditions. Analytical quantification via LC-MS/MS is recommended for trace detection .

Q. How do the structural modifications in this compound influence its surfactant properties compared to other perfluorinated surfactants?

  • Methodological Answer : The perfluorodecyl chain enhances hydrophobicity, lowering critical micelle concentration (CMC) compared to shorter-chain analogs (e.g., perfluorooctyl derivatives). Evaluate using:

  • Surface Tension Measurements : Drop-volume tensiometry to determine CMC.
  • Fluorescence Probing : Pyrene polarity assays to study micelle formation dynamics.
    Structural differences in the sulfate head group (vs. sulfonate or carboxylate) further affect solubility and interfacial activity .

Q. What analytical challenges arise when quantifying trace levels of this compound in complex matrices?

  • Methodological Answer : Key challenges include:

  • Matrix Interference : Use solid-phase extraction (SPE) with fluorinated sorbents (e.g., WAX cartridges) to isolate the compound from biological/environmental samples.
  • Isotope Dilution : Employ ¹³C- or ¹⁸O-labeled internal standards to correct for recovery losses during LC-MS/MS analysis.
  • Limit of Detection (LOD) : Optimize ionization parameters (e.g., negative-ion mode ESI) to achieve sub-ppt sensitivity .

Q. What strategies exist to mitigate interference from degradation products during ecotoxicological assessments?

  • Methodological Answer :

  • Stability Studies : Pre-test the compound under varying pH, UV light, and microbial conditions to identify major degradation products (e.g., perfluorodecanoic acid).
  • High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF or Orbitrap platforms to distinguish parent compounds from metabolites.
  • Toxicity Profiling : Compare the effects of the parent compound and degradation products using in vitro bioassays (e.g., algal growth inhibition) .

Q. How does the compound's behavior in aqueous systems vary with pH and ionic strength?

  • Methodological Answer :

  • pH-Dependent Solubility : At low pH (<3), protonation of the sulfate group reduces solubility. Conduct potentiometric titrations to determine pKa.
  • Ionic Strength Effects : Increased salt concentration (e.g., NaCl) induces salting-out, promoting aggregation. Use dynamic light scattering (DLS) to monitor particle size changes.
  • Zeta Potential Measurements : Assess colloidal stability under varying ionic conditions .

Properties

CAS No.

1262446-14-9

Molecular Formula

C12H4F21KO4S

Molecular Weight

682.29 g/mol

IUPAC Name

potassium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl sulfate

InChI

InChI=1S/C12H5F21O4S.K/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;/h1-2H2,(H,34,35,36);/q;+1/p-1

InChI Key

APYGSQQZJHVGKH-UHFFFAOYSA-M

SMILES

C([CH-]O)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH-]S(=O)(=O)O.[K+]

Canonical SMILES

C(COS(=O)(=O)[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+]

Synonyms

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluoro-1-dodecanol 1-(Hydrogen Sulfate) Potassium Salt;  10:2 FTOH Sulfate Potassium Salt; 

Origin of Product

United States

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